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molecular formula C15H16O5 B8797066 Ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate CAS No. 42368-92-3

Ethyl 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylate

Cat. No. B8797066
M. Wt: 276.28 g/mol
InChI Key: KBJFWBWKNHQHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04252818

Procedure details

To a solution of sodium ethoxide (from 19 gm. of sodium and 260 ml of absolute ethanol) under nitrogen atmosphere, add dropwise a solution of 40 gm of 2,4-dihydroxy-3-propylacetophenone and 68 gm of diethyloxalate in 55 ml of absolute ethanol and 55 ml of absolute ether. Heat under reflux for 3.5 hours. Cool to room temperature and pour the mixture into 500 ml of 5% aqueous hydrochloric acid. Extract the mixture twice with ether. Wash the combined organic fractions with water, dry over sodium sulfate and strip to a residue. Reflux the residue for 30 minutes in 150 ml absolute ethanol containing 2.5 ml of concentrated hydrochloric acid. Evaporate most of the ethanol and partition the residue between water and ethyl acetate. Wash the organic fraction with water, aqueous sodium bicarbonate solution and again with water. Dry over sodium sulfate and strip to a residue. Crystallize the residue from ethyl acetate-hexane to obtain a first crop (mp 155°-162° C.). Strip the mother liquors to dryness and chromatograph the residue over silica gel, eluting with a mixture of ethylacetate-hexane (1:1). Crystallize the resulting product from ethyl acetate to obtain a second crop. (mp 165°-167° C. lit. 166°-167° C.).
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][CH2:6][CH2:7][C:8]1[C:13]([OH:14])=[C:12]([C:15]([CH3:17])=[O:16])[CH:11]=[CH:10][C:9]=1[OH:18].[CH2:19]([O:21][C:22](=[O:28])[C:23](OCC)=O)[CH3:20].Cl>C(O)C.CCOCC>[OH:18][C:9]1[CH:10]=[CH:11][C:12]2[C:15](=[O:16])[CH:17]=[C:23]([C:22]([O:21][CH2:19][CH3:20])=[O:28])[O:14][C:13]=2[C:8]=1[CH2:7][CH2:6][CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
260 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
CCCC1=C(C=CC(=C1O)C(=O)C)O
Name
Quantity
68 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
55 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture twice with ether
WASH
Type
WASH
Details
Wash the combined organic fractions with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate and strip to a residue
TEMPERATURE
Type
TEMPERATURE
Details
Reflux the residue for 30 minutes in 150 ml absolute ethanol containing 2.5 ml of concentrated hydrochloric acid
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Evaporate most of the ethanol
CUSTOM
Type
CUSTOM
Details
partition the residue between water and ethyl acetate
WASH
Type
WASH
Details
Wash the organic fraction with water, aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate and strip to a residue
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
to obtain a first crop (mp 155°-162° C.)
WASH
Type
WASH
Details
Strip the mother liquors to dryness and chromatograph the residue over silica gel, eluting with a mixture of ethylacetate-hexane (1:1)
CUSTOM
Type
CUSTOM
Details
Crystallize the resulting product from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain a second crop
CUSTOM
Type
CUSTOM
Details
(mp 165°-167° C. lit. 166°-167° C.)

Outcomes

Product
Name
Type
Smiles
OC1=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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